molecular formula C21H20ClN3O2S B2873444 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899758-87-3

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2873444
CAS RN: 899758-87-3
M. Wt: 413.92
InChI Key: WOOQNWVUGNIQFJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react with many classes of compounds, releasing toxic gases. They can react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, it’s likely that your compound is a solid at room temperature. It may be soluble in common organic solvents .

Scientific Research Applications

Chemical Synthesis and Biological Activities

Research into compounds structurally related to 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide has shown significant promise in the synthesis of novel chemical entities and their biological evaluations. Such compounds are synthesized aiming at exploring their potential in various biological activities, including anti-inflammatory, antimicrobial, and anti-tumor effects.

  • Anti-inflammatory Activity : A study demonstrated the synthesis of derivatives with anti-inflammatory activity. It was found that certain synthesized compounds showed significant anti-inflammatory activities, highlighting the potential therapeutic applications of these chemical entities in treating inflammation-related disorders (Sunder & Maleraju, 2013).

  • Antitumor and Antimicrobial Activities : Another line of research focused on the synthesis and characterization of bis-pyrazolyl-thiazoles, revealing promising anti-tumor activities against hepatocellular carcinoma cell lines. This study underscores the potential of such compounds in developing new anticancer therapies (Gomha, Edrees, & Altalbawy, 2016). Additionally, compounds based on 4,5,6,7-tetrahydrobenzothiophene moieties were synthesized and found to exhibit antimicrobial activities, suggesting their use as potential antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Chemical Reactivity and Molecular Diversity : The versatility of related chemical frameworks has been explored through various synthetic pathways, leading to a wide array of heterocyclic compounds. These studies demonstrate the chemical reactivity and potential for creating a diverse set of molecules for further biological evaluation. For instance, the transformation of certain acetamides into different heterocyclic structures provides a foundation for developing new molecules with potential biological activities (Pedersen & Lawesson, 1974).

Safety and Hazards

Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to be toxic and can cause severe skin burns and eye damage. They are also toxic if inhaled .

properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-15-7-8-17(13-18(15)22)25-12-11-24-20(21(25)27)28-14-19(26)23-10-9-16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQNWVUGNIQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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